5-(Azetidine-1-carbonyl)-2-methoxypyridine
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Overview
Description
5-(Azetidine-1-carbonyl)-2-methoxypyridine: is a heterocyclic compound that features both an azetidine ring and a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-(Azetidine-1-carbonyl)-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The methoxypyridine moiety can be oxidized under specific conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the methoxypyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a saturated azetidine ring.
Scientific Research Applications
Chemistry: 5-(Azetidine-1-carbonyl)-2-methoxypyridine is used as an intermediate in the synthesis of more complex heterocyclic compounds .
Biology and Medicine:
Industry: In the industrial sector, it can be used in the synthesis of materials with specific chemical properties, such as polymers or advanced materials .
Mechanism of Action
The mechanism of action for 5-(Azetidine-1-carbonyl)-2-methoxypyridine involves its interaction with specific molecular targets. The azetidine ring and methoxypyridine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- (6-Methoxypyridin-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
- 2-(Pyridin-2-yl)pyrimidine derivatives
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness: 5-(Azetidine-1-carbonyl)-2-methoxypyridine is unique due to its specific combination of an azetidine ring and a methoxypyridine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
azetidin-1-yl-(6-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-4-3-8(7-11-9)10(13)12-5-2-6-12/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNLVIZECSWISI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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